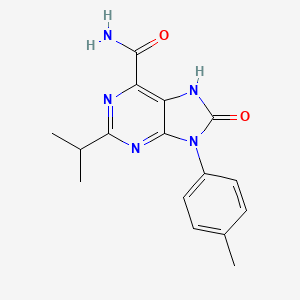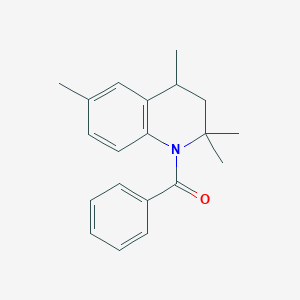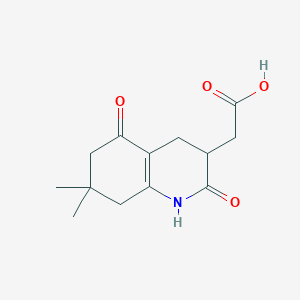![molecular formula C25H39N3O3 B11044951 N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11044951.png)
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with a cyclohexane ring and a carboxamide group.
- The presence of the methoxyphenyl group (2-methoxyphenyl) adds further complexity to its structure.
- Urapidil, a related compound, shares some similarities with this structure. Urapidil is an α-blocker used for treating essential hypertension and hypertensive emergencies .
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide: is a mouthful, so let’s break it down. This compound belongs to the class of piperazine derivatives.
Preparation Methods
- The synthetic route to N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide involves several steps.
- One key intermediate is 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol , which is formed via an addition reaction between 1-(2-methoxyphenyl)piperazine and oxetane, catalyzed by Yb(OTf)₃ in acetonitrile.
- The overall yield of this route is approximately 45%.
- The final product’s structure is confirmed by NMR and HRMS techniques.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific transformation. For example, oxidation might involve mild oxidants like hydrogen peroxide or potassium permanganate.
- Major products could include derivatives with modified functional groups or stereochemistry.
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide: may undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- In research, this compound finds applications in multiple fields:
Medicine: Its α-blocking properties make it useful for managing hypertension and hypertensive crises.
Biology: It can cross the blood-brain barrier and activate 5HT-1A receptors, contributing to its central antihypertensive activity.
Chemistry: Researchers explore its reactivity and potential modifications.
Industry: Urapidil formulations (injections, oral capsules, and eye drops) benefit from its rapid onset and controllability.
Mechanism of Action
- It can prevent reflex tachycardia due to its unique mechanism.
- Activation of the 5HT-1A receptor contributes to its central antihypertensive effects.
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide: lowers peripheral blood pressure without affecting heart rate or intracranial pressure.
Comparison with Similar Compounds
- Highlighting its uniqueness, we can compare it to other piperazine-based compounds.
- Similar compounds include those with piperazine cores and modifications at the phenyl ring.
Urapidil: is a close relative, sharing structural features.
Properties
Molecular Formula |
C25H39N3O3 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H39N3O3/c1-18(2)17-21(26-24(29)20-11-9-19(3)10-12-20)25(30)28-15-13-27(14-16-28)22-7-5-6-8-23(22)31-4/h5-8,18-21H,9-17H2,1-4H3,(H,26,29) |
InChI Key |
ZXZRWOZBEAWKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide](/img/structure/B11044871.png)
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11044878.png)
![9-(3,5-Dimethoxyphenyl)-6-methoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11044883.png)
![Pentyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044887.png)

![4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11044896.png)

![N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11044911.png)
![(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11044918.png)
![Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044926.png)
![methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11044933.png)
![2-[(2-Hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11044936.png)


